Ivachtin
CAS No.: 745046-84-8
Cat. No.: VC0005313
Molecular Formula: C20H21N3O7S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 745046-84-8 |
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Molecular Formula | C20H21N3O7S |
Molecular Weight | 447.5 g/mol |
IUPAC Name | 2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate |
Standard InChI | InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 |
Standard InChI Key | MWXJJTMEUGWKKY-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C |
Canonical SMILES | CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical and Physical Properties of Ivachtin
Ivachtin (CAS 745046-84-8) is a synthetic small molecule with the molecular formula and a molecular weight of 447.46 g/mol . The compound’s structure includes a pyrroloquinoline core functionalized with morpholine sulfonyl and acetate groups, as depicted in its SMILES notation:
.
Solubility and Stability
Ivachtin exhibits limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . For experimental use, stock solutions are typically prepared at concentrations of 10 mM in DMSO, with aliquots stored at -20°C to prevent degradation . Long-term storage recommendations emphasize desiccation at 4°C to maintain stability .
Table 1: Key Chemical Properties of Ivachtin
Property | Value |
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Molecular Formula | |
Molecular Weight | 447.46 g/mol |
CAS Number | 745046-84-8 |
Solubility | Soluble in DMSO, DMF; insoluble in HO |
Storage Conditions | Desiccate at 4°C |
Mechanism of Action: Targeting Caspase-3
Caspase-3, a cysteine-aspartic acid protease, plays a central role in the execution phase of apoptosis by cleaving substrates such as PARP and actin . Ivachtin inhibits caspase-3 through a noncompetitive mechanism, binding to an allosteric site rather than the active catalytic domain . This mode of action prevents substrate processing without directly competing with the enzyme’s natural ligands .
Selectivity Profile
While Ivachtin demonstrates high potency against caspase-3 (IC = 23 nM), its selectivity over other caspases is modest. For example, it exhibits IC values of 350 nM for caspase-7 and 1,200 nM for caspase-8 . This moderate selectivity necessitates careful experimental design when studying caspase-specific pathways .
Biological Activity in Cellular Models
Antiapoptotic Effects in Jurkat T Cells
In human Jurkat T cells treated with staurosporine (10 μM), Ivachtin reduced apoptosis by 60–70% compared to untreated controls . This protection surpassed that of the pan-caspase inhibitor Z-VAD-FMK, highlighting its efficacy in caspase-3-dominated pathways . The compound’s cell permeability, attributed to its lipophilic morpholine sulfonyl group, enables effective intracellular delivery .
Table 2: Comparative Efficacy of Caspase Inhibitors
Inhibitor | Target Caspases | IC (nM) | Cell Model (Protection %) |
---|---|---|---|
Ivachtin | Caspase-3 | 23 | Jurkat T cells (70%) |
Z-VAD-FMK | Pan-caspase | 39,000 | Jurkat T cells (45%) |
Ac-DEVD-CHO | Caspase-3/7 | 12 | HeLa cells (85%) |
Pharmacological Applications and Research Use
Apoptosis Modulation in Disease Models
Ivachtin has been employed to investigate caspase-3’s role in:
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Neurodegeneration: By inhibiting neuronal apoptosis in models of Alzheimer’s and Parkinson’s diseases .
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Cancer Chemoresistance: Suppressing caspase-3 activation enhances the survival of drug-resistant tumor cells, aiding studies on therapeutic resistance .
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Ischemia-Reperfusion Injury: Reducing cardiomyocyte death in simulated cardiac ischemia models .
Limitations and Considerations
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Off-Target Effects: Moderate inhibition of caspases-7 and -8 may confound results in systems with parallel apoptotic pathways .
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Solubility Constraints: Aqueous insolubility necessitates DMSO-based formulations, which can perturb cellular membranes at high concentrations .
Comparative Analysis with Other Caspase Inhibitors
Ivachtin vs. Ac-DEVD-CHO
Ac-DEVD-CHO, a peptide-based caspase-3/7 inhibitor, offers higher potency (IC = 12 nM) but suffers from poor cell permeability and rapid proteolytic degradation . Ivachtin’s nonpeptide structure circumvents these limitations, enabling prolonged intracellular activity .
Future Directions and Research Opportunities
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Structural Optimization: Modifying the morpholine sulfonyl group could enhance selectivity for caspase-3 over caspases-7 and -8 .
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In Vivo Studies: Developing water-soluble derivatives or nanoparticle formulations may enable preclinical testing in animal models .
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Crosstalk Investigations: Exploring Ivachtin’s impact on non-apoptotic processes, such as inflammasome activation or necroptosis, could reveal novel caspase-3 functions .
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